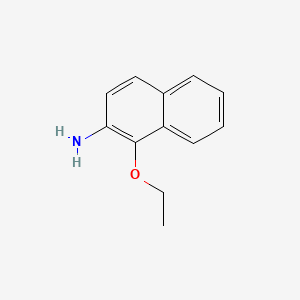

1-Ethoxynaphthalen-2-amine

Description

Historical Context and Significance of Naphthalene (B1677914) Amines in Organic Chemistry

The journey into the world of naphthalene amines began in the 19th century with foundational work on aromatic amine synthesis. The reduction of nitroaromatic compounds to their corresponding amines was a pivotal discovery that paved the way for the synthesis of naphthylamine derivatives. A significant breakthrough in this area was the Bucherer reaction, a reversible conversion of a naphthylamine to a naphthol using sulfites, which became crucial for producing dye intermediates. organicreactions.org

The significance of naphthylamines was further cemented by their role in the burgeoning synthetic dye industry. The structural framework of these compounds, featuring an extended conjugation of aromatic systems, influences their electronic properties and chemical reactivity, making them valuable as synthetic intermediates in organic synthesis. However, the historical use of some naphthylamines, such as 2-naphthylamine, was curtailed due to their carcinogenic properties, leading to prohibitions on their manufacture and use in many countries. nih.goviarc.fr

Scope of Research on Ethoxynaphthalene Amines

Ethoxynaphthalene amines, a specific class of naphthylamine derivatives, are characterized by the presence of an ethoxy group (-OCH2CH3) on the naphthalene ring. This functional group can influence the compound's solubility, reactivity, and biological activity. Research into ethoxynaphthalene amines explores their potential as building blocks for more complex molecules, including those with applications in medicinal chemistry and materials science. scispace.com

For instance, studies have investigated the synthesis and properties of various ethoxynaphthalene amine isomers. The position of the ethoxy and amino groups on the naphthalene ring can significantly affect the compound's chemical behavior, including its reactivity in electrophilic and nucleophilic substitution reactions. The development of efficient synthetic routes to these compounds, such as through the reduction of nitro precursors or nucleophilic aromatic substitution, is an active area of research.

Current Challenges and Future Directions in the Field

A primary challenge in the field of ethoxynaphthalene amine research lies in developing selective and efficient synthetic methodologies. beilstein-journals.org The synthesis of specific isomers can be complex, often requiring multi-step processes and careful control of reaction conditions to achieve high yields and purity. Furthermore, the exploration of the full potential of these compounds is sometimes limited by the availability of starting materials and the need for environmentally benign synthetic protocols. scirp.org

Future research is likely to focus on several key areas. The development of novel catalytic systems for the synthesis of ethoxynaphthalene amines with greater efficiency and selectivity is a significant goal. beilstein-journals.org There is also a growing interest in the application of these compounds in the design of functional materials, such as those with specific optical or electronic properties. scispace.com Moreover, the investigation of the biological activities of ethoxynaphthalene amine derivatives continues to be a promising avenue for the discovery of new therapeutic agents. The synthesis and study of Schiff bases derived from ethoxynaphthalene amines, for example, have shown potential in creating compounds with antibacterial, anticancer, and antioxidant properties. nih.goviucr.org

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxynaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEVBOBOMUMRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704779 | |

| Record name | 1-Ethoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163519-61-7 | |

| Record name | 1-Ethoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethoxynaphthalen 2 Amine

Established Synthetic Pathways

The traditional synthesis of 1-Ethoxynaphthalen-2-amine relies on well-documented, multi-step reaction sequences that are fundamental to aromatic chemistry. These pathways involve the strategic introduction of the amine and ethoxy groups onto the naphthalene (B1677914) core.

Reduction of Nitro Naphthalene Precursors

A primary and highly effective route to synthesizing aromatic amines is through the reduction of the corresponding nitro compound. For this compound, this involves the synthesis and subsequent reduction of a 1-ethoxy-2-nitronaphthalene (B180497) precursor. The nitro group can be reduced to an amine using various reagents and conditions.

Commonly employed methods include catalytic hydrogenation using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), or chemical reduction with metals in acidic media, such as iron (Fe) powder in the presence of hydrochloric acid (HCl) or acetic acid. unimi.it The use of tin(II) chloride (SnCl₂) in concentrated HCl is another classic method. While specific yield data for the reduction of 1-ethoxy-2-nitronaphthalene is not widely published, analogous reductions of nitronaphthalenes are well-established, often proceeding with high efficiency. cdnsciencepub.comacs.org For instance, the reduction of 1-nitronaphthalene (B515781) can be achieved with high yield using various metal-based systems. unimi.itcdnsciencepub.com

Table 1: Typical Conditions for Nitro Group Reduction on Naphthalene Systems

| Reducing System | Solvent | Temperature | Typical Yield (Analogous Reactions) | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol (B145695)/Methanol (B129727) | Room Temperature | High | |

| Fe/HCl | Water/Ethanol | Reflux | >70% | |

| Fe/Acetic Acid | Acetic Acid | Room Temperature | ~85% | unimi.it |

| SnCl₂/HCl | Ethanol | Reflux | High |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

In the context of synthesizing this compound, a plausible SNAr strategy would involve reacting a naphthalene precursor, such as 1-ethoxy-2-halonaphthalene (e.g., 2-chloro- or 2-bromo-1-ethoxynaphthalene), with an amine source like ammonia (B1221849) or an ammonia equivalent. The reaction typically requires polar aprotic solvents and often elevated temperatures to proceed efficiently. researchgate.net The presence of activating groups on the naphthalene ring system would be critical for the success of this pathway. pressbooks.pub

Amination Reactions (e.g., Buchwald-Hartwig, Ullmann couplings)

Modern cross-coupling reactions have become powerful tools for forming carbon-heteroatom bonds, including the C-N bond required for this compound.

The Ullmann Condensation (or Ullmann-type reaction) is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.orgnih.gov To synthesize this compound, this would typically involve the reaction of a 1-ethoxy-2-halonaphthalene with an amine source in the presence of a copper catalyst (e.g., CuI) and a base. nih.gov Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols have been developed that use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a strong base. rsc.orgnih.gov This method is renowned for its broad substrate scope and high functional group tolerance. The synthesis of this compound via this route would involve coupling a 1-ethoxy-2-halonaphthalene with an amine. The catalytic system typically consists of a palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand. rsc.orgresearchgate.net

Table 2: Comparison of Catalytic Amination Reactions

| Reaction | Catalyst | Typical Ligands | Base | Solvents |

|---|---|---|---|---|

| Ullmann Condensation | CuI, Cu(OAc)₂, Copper powder | Phenanthroline, Diamines | K₂CO₃, Cs₂CO₃ | DMF, NMP, DMSO |

Novel and Modified Synthesis Routes

Recent advancements in synthetic methodology focus on improving efficiency, reducing waste, and simplifying procedures through one-pot reactions and alternative energy sources.

One-Pot Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. mdpi.com These reactions are prized for their atom economy and operational simplicity.

While a specific MCR for the direct synthesis of this compound is not prominently documented, related scaffolds have been assembled using such strategies. For example, 1-aminoalkyl-2-naphthols have been synthesized in a one-pot, three-component reaction involving 2-naphthol, various aldehydes, and an amine. ijcmas.com It is conceivable that a similar strategy could be adapted, potentially using a modified ethoxynaphthalene precursor, to build the target molecule or its derivatives in a single step. Such a reaction might involve an appropriately substituted naphthalene, an aldehyde, and an amine source, catalyzed by an acid or metal catalyst. ijcmas.comnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. bspublications.net The application of microwave irradiation can significantly enhance many of the established synthetic pathways.

For instance, a Buchwald-Hartwig amination or an Ullmann coupling for the synthesis of this compound could be performed in a microwave reactor to drastically reduce the reaction time from hours to minutes. organic-chemistry.org Studies on related systems have shown that microwave heating can improve the efficiency of aminations on halogenated aromatic compounds. organic-chemistry.orgnih.gov Similarly, the cyclocondensation steps in certain heterocyclic syntheses, which can be analogous to forming parts of the target scaffold, show significant rate enhancements and yield improvements under microwave irradiation. mdpi.comajol.info This suggests that applying microwave technology to the synthesis of this compound could provide a more rapid and efficient route. beilstein-journals.org

Photocatalytic and Electrocatalytic Synthetic Methods

Modern synthetic chemistry has increasingly embraced photocatalysis and electrocatalysis for their ability to facilitate unique transformations under mild conditions, often with high selectivity and reduced waste. These methods offer promising, albeit largely unexplored, avenues for the synthesis of this compound.

Photocatalytic Approaches: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds. beilstein-journals.org A hypothetical photocatalytic route to this compound could involve the direct C-H amination of 1-ethoxynaphthalene. This process would likely employ a photocatalyst, such as an iridium or ruthenium complex, or an organic dye like Eosin Y, which, upon excitation with visible light, can initiate the reaction. beilstein-journals.orgfrontiersin.org The reaction could proceed via an amine radical cation, a highly reactive intermediate capable of adding to the naphthalene core. beilstein-journals.org Another potential strategy is the photocatalytic reduction of a 1-ethoxy-2-nitronaphthalene precursor.

Key features of potential photocatalytic syntheses are outlined in the table below.

| Parameter | Photocatalytic C-H Amination | Photocatalytic Nitro Reduction |

| Precursor | 1-Ethoxynaphthalene | 1-Ethoxy-2-nitronaphthalene |

| Amine Source | Ammonia equivalent or protected amine | N/A |

| Typical Catalyst | Ir[(dF(CF3)ppy)2(dtbbpy)]PF6, Ru(bpy)3Cl2 | Organic dyes, Heterogeneous photocatalysts (e.g., TiO2) oaes.cc |

| Energy Source | Visible Light (e.g., Blue LEDs) | UV or Visible Light |

| Solvent | Polar aprotic (e.g., DMF, MeCN) | Protic or aprotic solvents |

| Advantages | Direct functionalization, high atom economy. d-nb.info | Use of a common precursor. |

Electrocatalytic Methods: Electrosynthesis provides a green alternative to conventional chemical redox reactions by using electrons as "reagents". beilstein-journals.org The electrocatalytic reduction of 1-ethoxy-2-nitronaphthalene represents a plausible and environmentally benign route to this compound. This transformation can be carried out in an electrolytic cell, where the nitro group is reduced to an amine at the cathode. nih.gov The choice of electrode material (e.g., copper, rhodium) and electrolyte can significantly influence the reaction's efficiency and selectivity, minimizing the formation of by-products like hydroxylamines. nih.govnih.gov

Green Chemistry Approaches in Synthesis

Green chemistry principles prioritize the design of chemical processes that are environmentally benign. This includes the use of non-hazardous solvents, solvent-free conditions, and strategies that maximize atom economy.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or "neat," minimizes the environmental impact associated with solvent use, purification, and disposal. cem.comsemanticscholar.org Microwave-assisted organic synthesis (MAOS) and mechanochemistry (grindstone chemistry) are prominent solvent-free techniques. cem.comijcmas.comjocpr.com

A potential solvent-free synthesis of this compound could involve the condensation of 1-ethoxynaphthaldehyde with an amine source, followed by reduction, all performed under neat conditions with microwave irradiation to accelerate the reaction. semanticscholar.org Another possibility is a solid-state reaction, where the reactants are ground together, sometimes with a solid catalyst, to initiate the transformation. ijcmas.comjocpr.com This method has been successfully applied to the synthesis of various amino-naphthol derivatives. ijcmas.com

Use of Green Solvents (e.g., Ionic Liquids, Supercritical Fluids)

When a solvent is necessary, green alternatives to volatile organic compounds (VOCs) are preferred.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. acs.orgcore.ac.uk Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive media for organic synthesis. core.ac.uk In the context of synthesizing this compound, an acidic Brønsted ionic liquid could catalyze a three-component reaction between an aldehyde, a β-naphthol derivative, and an amine source. ajol.info ILs can also be effective solvents for nucleophilic aromatic substitution reactions. d-nb.info Chiral ionic liquids have also been developed to induce enantioselectivity in asymmetric synthesis. acs.org

Supercritical Fluids (SCFs): Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a highly advantageous reaction medium. phasex4scf.commdpi.com A substance above its critical temperature and pressure exhibits properties of both a liquid and a gas. phasex4scf.com scCO₂ is non-toxic, non-flammable, inexpensive, and readily available. Its solvating power can be tuned by adjusting pressure and temperature. phasex4scf.comnih.gov For the synthesis of this compound, scCO₂ could be used as the solvent for a catalytic hydrogenation of the corresponding nitro compound. A key benefit is the ease of product separation: upon depressurization, the CO₂ returns to a gaseous state, leaving behind the pure product and catalyst. nih.gov

| Green Solvent | Potential Application in Synthesis | Key Advantages |

| Ionic Liquids | Catalyst and medium for condensation or substitution reactions. ajol.infod-nb.info | Low volatility, high thermal stability, recyclability, tunable properties. acs.orgcore.ac.uk |

| Supercritical CO₂ | Medium for catalytic hydrogenation or amination. phasex4scf.com | Non-toxic, easily separated from product, tunable solvent power. mdpi.comnih.gov |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comsavemyexams.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful. savemyexams.comrsc.org

For the synthesis of this compound, different routes would have vastly different theoretical atom economies.

Addition reactions , like a direct amination across a double bond if a suitable precursor existed, would approach 100% atom economy.

Substitution reactions , such as the reaction of 2-bromo-1-ethoxynaphthalene (B15499622) with ammonia, generate inorganic salts as by-products, lowering the atom economy.

Reductive amination of 1-ethoxynaphthaldehyde with ammonia involves the loss of a water molecule, also resulting in less than 100% atom economy.

Designing a synthetic route that maximizes the incorporation of all reactant atoms into the final product is a key strategy for waste minimization. jocpr.com

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, aqueous conditions. mdpi.commdpi.com For the synthesis of amines, enzymes such as imine reductases (IReds), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) are particularly relevant. nih.govhims-biocat.euresearchgate.net

A biocatalytic route could potentially afford chiral this compound if a prochiral ketone precursor were used. For instance, a cascade reaction combining an ene-reductase (ERed) and an imine reductase (IRed) could convert an α,β-unsaturated ketone into a chiral amine with high stereoselectivity. nih.govhims-biocat.eu While specific enzymes for the synthesis of this compound have not been reported, the vast and expanding toolbox of biocatalysts makes this a feasible area for future research. researchgate.net The use of enzymes aligns well with green chemistry principles due to their biodegradability, operation in water, and high efficiency. mdpi.com

Catalytic Strategies in this compound Synthesis

Catalysis is fundamental to modern, efficient synthesis. Various catalytic strategies, beyond those already mentioned, could be employed.

Synergistic Catalysis: This powerful strategy involves two distinct catalysts operating simultaneously to activate both the nucleophile and the electrophile in a reaction. nih.gov For example, a combination of an organocatalyst (like proline) and a transition metal catalyst could facilitate a complex coupling reaction to build the target molecule's framework. nih.gov

Transition Metal Catalysis:

Palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a cornerstone of amine synthesis. This method could be used to couple an amine source with 2-halo-1-ethoxynaphthalene.

Copper-catalyzed reactions , such as the Ullmann condensation or nucleophilic aromatic substitution, are also well-established for forming aryl-amine bonds and could be applied here.

Organocatalysis: Chiral amines can themselves be used as catalysts. For instance, a chiral secondary amine can activate an α,β-unsaturated aldehyde to form a reactive iminium ion, which can then undergo a variety of enantioselective transformations. princeton.edu While less direct for this specific target, the principles of organocatalysis could be integrated into a multi-step synthesis.

The table below summarizes some potential catalytic approaches.

| Catalytic Strategy | Catalyst Type | Potential Reaction | Key Features |

| Buchwald-Hartwig Amination | Palladium/Ligand Complex | C-N cross-coupling of 2-halo-1-ethoxynaphthalene. | High functional group tolerance, widely applicable. |

| Ullmann Condensation | Copper Salt/Ligand | C-N coupling. | Often requires higher temperatures but uses a less expensive metal. |

| Reductive Amination | Metal Hydride/Acid or H₂/Metal | Condensation of an aldehyde with an amine followed by reduction. | Versatile for primary, secondary, and tertiary amine synthesis. |

| Synergistic Catalysis | Dual Catalyst System (e.g., Metal + Organocatalyst) nih.gov | Multi-component couplings. | Enables novel and complex transformations in a single step. nih.gov |

Homogeneous Catalysis (e.g., Palladium, Copper-catalyzed reactions)

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. hrmrajgurunagar.ac.in Palladium and copper complexes are particularly prominent in the synthesis of aromatic amines.

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for forming carbon-nitrogen (C-N) bonds, a key step in synthesizing compounds like this compound. sigmaaldrich.com Reactions such as the Buchwald-Hartwig amination are cornerstone methods in this context. sigmaaldrich.com This type of cross-coupling reaction would typically involve the reaction of an aryl halide or triflate (e.g., 2-bromo-1-ethoxynaphthalene) with an ammonia source or an amine equivalent, catalyzed by a palladium complex with appropriate ligands. sigmaaldrich.com The ability to fine-tune reaction conditions, including the choice of ligand, base, and solvent, makes palladium catalysis a powerful tool for achieving high yields and functional group tolerance. sigmaaldrich.com While direct literature for this compound is sparse, the principles of palladium-catalyzed amination of aryl halides are well-established and applicable. sigmaaldrich.commdpi.com

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and cost-effective alternative for C-N bond formation. This method typically involves the coupling of an aryl halide with an amine source at elevated temperatures. For instance, the synthesis could start from 2-halo-1-ethoxynaphthalene and an ammonia source, facilitated by a copper catalyst, such as cuprous iodide or cuprous chloride, in a polar aprotic solvent like DMSO. Research on related naphthalene derivatives has shown that copper-catalyzed nucleophilic substitution can achieve high yields, sometimes up to 95%, with high purity.

| Catalyst System | Typical Precursor | Key Reagents & Conditions | General Findings |

| Palladium | 2-Halo-1-ethoxynaphthalene | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃), Ammonia source | High versatility, good functional group tolerance, high yields. sigmaaldrich.comd-nb.info |

| Copper | 2-Halo-1-ethoxynaphthalene | Cu catalyst (e.g., CuI, CuCl), Polar aprotic solvent (e.g., DMSO), Ammonia source, 100-120°C | Cost-effective, robust method, can produce high yields and purity. nih.gov |

Heterogeneous Catalysis (e.g., Metal Nanoparticles, Supported Catalysts)

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. wikipedia.org This approach is highly valued in industrial processes due to the ease of catalyst separation from the product mixture, which simplifies purification and allows for catalyst recycling. wikipedia.orgsenecalearning.com

Supported Catalysts: A primary heterogeneous route to aromatic amines is the reduction of the corresponding nitro compound. For this compound, this would involve the synthesis of 1-ethoxy-2-nitronaphthalene followed by its reduction. Catalytic hydrogenation using molecular hydrogen (H₂) over a supported metal catalyst is a common and efficient method for this transformation. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, offering high efficiency and selectivity. sigmaaldrich.com The process involves the adsorption of the nitro compound and hydrogen onto the active sites on the catalyst surface, where the reaction occurs. senecalearning.com

Metal Nanoparticles: Metal nanoparticles are gaining attention as highly effective heterogeneous catalysts. ung.si Their high surface-area-to-volume ratio means that a larger proportion of catalytic atoms are exposed and available for reaction, potentially leading to enhanced catalytic activity compared to bulk materials. ung.sibiointerfaceresearch.com Nanoparticles of metals like palladium, nickel, or aluminum can be synthesized and used for various reactions, including hydrogenations. rsc.orgorientjchem.org For the synthesis of this compound, metal nanoparticles could be employed to catalyze the reduction of the nitro precursor. The synthesis of these nanoparticles can be achieved through methods like the thermal decomposition of organometallic precursors or electrochemical approaches. biointerfaceresearch.comorientjchem.org While specific applications to this compound are not extensively documented, the catalytic properties of metal nanoparticles make them a promising area for future research in this synthesis. ung.sicyberleninka.ru

| Catalysis Type | Method | Key Features |

| Supported Catalyst | Reduction of 1-ethoxy-2-nitronaphthalene using H₂/Pd-C | Industrially viable, easy catalyst separation, high yields. wikipedia.orgrsc.org |

| Metal Nanoparticles | Reduction of nitro precursor using metal nanoparticles (e.g., Pd, Ni) | High surface area, potentially enhanced catalytic activity, green synthesis potential. ung.sicyberleninka.ru |

Organocatalysis and Enzyme-Assisted Synthesis

In the push for greener and more sustainable chemistry, metal-free catalytic systems have become an important field of research. Organocatalysis and enzymatic synthesis offer high selectivity under mild conditions, often avoiding the use of toxic and expensive heavy metals.

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. wikipedia.orgnih.gov These catalysts operate through various activation modes, such as forming enamine or iminium ion intermediates with the substrate. wikipedia.org For the synthesis of amine-containing compounds, organocatalysts can be employed in reactions like asymmetric alkylations or aldol (B89426) reactions. mdpi.comtcichemicals.com While direct organocatalytic methods for the synthesis of this compound are not yet established in the literature, the field's rapid development suggests potential future applications, possibly through the functionalization of a naphthalene precursor. wikipedia.orgnih.gov

Enzyme-Assisted Synthesis: Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. nih.gov For the synthesis of chiral amines, enzymes such as transaminases (TAs) and reductive aminases (RedAms) are particularly powerful. nih.govnih.govresearchgate.net A potential biocatalytic route to this compound could involve the reductive amination of a ketone precursor, 1-ethoxynaphthalen-2-one. A reductive aminase could catalyze the reaction between the ketone and an amine donor (like ammonia) with high stereoselectivity, which is especially valuable in the pharmaceutical industry. nih.gov Enzyme-catalyzed reactions are known for their high performance under mild conditions and their contribution to sustainable synthesis. nih.govmdpi.com

Process Optimization and Yield Enhancement

Maximizing the efficiency and yield of a chemical synthesis is crucial for its economic and environmental viability. Modern strategies for process optimization include statistical methods for experimental design and the implementation of advanced manufacturing technologies like continuous flow synthesis.

Statistical Design of Experiments for Reaction Parameter Optimization

Design of Experiments (DoE) is a powerful statistical methodology used to optimize reaction processes efficiently. mt.com Instead of varying one factor at a time (OFAT), DoE allows for the simultaneous and systematic variation of multiple parameters, such as temperature, pressure, catalyst loading, and solvent type. mt.comnih.gov This approach provides a comprehensive understanding of how different factors and their interactions affect the reaction outcome (e.g., yield, purity). nih.gov

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques often used within DoE to model and analyze the effects of several independent variables on a response. mt.com The goal is to find the optimal set of conditions that maximizes the desired outcome. For the synthesis of this compound, a DoE approach could significantly accelerate the discovery of optimal conditions, leading to higher yields and reduced waste. mt.comchemrxiv.org

| Factors to Optimize (Example) | Potential Responses to Measure |

| Temperature | Yield (%) |

| Catalyst Concentration (mol%) | Purity (%) |

| Reaction Time | By-product Formation |

| Solvent Type | Space-Time Yield |

| Base/Ligand Choice | Reaction Rate |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry is a modern manufacturing technology where reactants are continuously pumped through a reactor, and the product is collected at the outlet. This approach offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. beilstein-journals.orgmdpi.com

For the synthesis of this compound, a multi-step reaction sequence could be "telescoped" into an integrated flow system. rsc.orgrsc.org This would eliminate the need for manual handling and purification of intermediates, saving time and resources. rsc.org Studies have shown that continuous flow processes can lead to higher yields, improved product purity, and easier scalability from the lab to industrial production. beilstein-journals.orgresearchgate.net The ability to integrate real-time monitoring and automated optimization makes continuous flow a powerful tool for process enhancement. nih.gov

Reactivity and Derivatization Chemistry of 1 Ethoxynaphthalen 2 Amine

Reactions of the Primary Amine Functionality

The primary amine group at the 2-position of the naphthalene (B1677914) ring is a key site for a multitude of chemical reactions, allowing for the introduction of various substituents and the formation of new chemical entities.

Acylation and Alkylation Reactions

The primary amine of 1-Ethoxynaphthalen-2-amine is readily susceptible to acylation and alkylation, common transformations for aromatic amines. sigmaaldrich.com

Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(1-ethoxynaphthalen-2-yl)acetamide. The use of sulfonic acid functionalized hyper-cross-linked poly(2-naphthol) has been reported as a solid acid catalyst for the acylation of various amines with acetic anhydride (B1165640) at room temperature, suggesting a potential green method for the acylation of this compound. researchgate.net A process for the direct acetylation of solid aromatic amines using liquid acetic anhydride has also been described, which could be applicable. google.com

Alkylation of the primary amine can be achieved with alkyl halides. However, direct alkylation of primary amines often leads to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. acs.org More controlled mono-alkylation can be achieved through methods like reductive amination or by using specific catalytic systems. For example, cyclometalated iridium complexes have been used for the N-alkylation of amines with alcohols in aqueous media, a method that could potentially be applied to this compound. nih.gov

| Reaction Type | Reagent Example | Product Example |

| Acylation | Acetyl chloride | N-(1-ethoxynaphthalen-2-yl)acetamide |

| Alkylation | Methyl iodide | 1-Ethoxy-N-methylnaphthalen-2-amine |

Diazotization and Coupling Reactions

Aromatic primary amines like this compound can undergo diazotization, a reaction that converts the amino group into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. maxapress.comwiley.com The resulting 1-ethoxynaphthalen-2-diazonium salt is a versatile intermediate.

These diazonium salts can then participate in azo coupling reactions with activated aromatic compounds, such as phenols or other amines, to form brightly colored azo dyes. wiley.com For example, coupling of the diazotized this compound with a suitable coupling component would yield an azo compound. The synthesis of mono azo acid dyes often involves the diazotization of an aminophenyl derivative followed by coupling with naphthalene-based components.

| Reaction | Reagents | Intermediate/Product |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 1-Ethoxynaphthalen-2-diazonium chloride |

| Azo Coupling | Diazonium salt, Activated Aromatic Compound | Azo dye |

Reductive Amination Pathways

Reductive amination is a powerful method for the formation of C-N bonds and can be envisioned as a pathway to synthesize derivatives of this compound. researchgate.net This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For instance, the reaction of 1-ethoxynaphthalene-2-carbaldehyde (B492367) (if available) with a primary amine followed by reduction would lead to a secondary amine derivative. Conversely, this compound can be used as the amine component in reductive amination with various aldehydes and ketones to produce a wide range of N-substituted derivatives. masterorganicchemistry.com Palladium-based nanocatalysts have been shown to be effective for the reductive alkylation of amines with aldehydes. acs.org A patent describes the synthesis of 2-ethoxy-1-naphthaldehyde (B42516) from 1-amino-2-ethoxy-naphthalene, which is an oxidation reaction, the reverse of a key step in one possible reductive amination pathway. google.com

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Formaldehyde (B43269) | This compound | NaBH₃CN | 1-Ethoxy-N-methylnaphthalen-2-amine |

| Acetone | This compound | NaBH(OAc)₃ | 1-Ethoxy-N-isopropylnaphthalen-2-amine |

Formation of Imines and Schiff Bases

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. acs.org This reaction is typically catalyzed by an acid or can proceed under neutral conditions, often with the removal of water to drive the equilibrium towards the product. acs.org

The reaction of this compound with a variety of substituted aromatic aldehydes would yield a series of corresponding Schiff bases. The synthesis of Schiff bases from other aminonaphthalene derivatives, such as 2-aminonaphthalene-1-sulfonic acid, has been reported, indicating the general applicability of this reaction to the naphthalene system. researchgate.net The formation of Schiff bases from aminonaphthalenes and salicylaldehyde (B1680747) derivatives has also been studied. ajol.info

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | N-(benzylidene)-1-ethoxynaphthalen-2-amine |

| Salicylaldehyde | 2-((1-ethoxynaphthalen-2-ylimino)methyl)phenol |

Reactions Involving the Ethoxy Group

The ethoxy group, while generally less reactive than the primary amine, can undergo specific reactions, primarily involving the cleavage of the ether linkage.

Cleavage and Exchange Reactions of the Ether Linkage

The ether linkage in this compound can be cleaved under harsh acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgyoutube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage generally occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. libretexts.org Therefore, treatment of this compound with excess HI would be expected to produce 2-amino-1-naphthol (B1222171) and ethyl iodide.

Ether cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. stackexchange.com For a primary alkyl group like ethyl, the reaction typically follows an SN2 pathway. vaia.com

| Reagent | Expected Products |

| Excess HI | 2-Amino-1-naphthol, Ethyl iodide |

| Excess HBr | 2-Amino-1-naphthol, Ethyl bromide |

Modification of the Alkyl Chain

The ethoxy group (-OCH₂CH₃) on the naphthalene ring can undergo modifications, although this is less common than reactions involving the amino group or the aromatic system itself. One potential modification is cleavage of the ethyl group to yield the corresponding naphthol. This can be achieved under harsh conditions using strong acids or specific dealkylating agents.

Additionally, the alkyl chain can be indirectly modified by starting with a different alkoxy group and converting it to an ethoxy group. For instance, a methoxy (B1213986) group can be cleaved to a hydroxyl group, which is then ethylated. Ethylation of the corresponding hydroxynaphthalene derivative can be accomplished using ethylating agents like ethyl chloride or diethyl sulfate (B86663) in the presence of a base.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and ethoxy groups. libretexts.org These groups direct incoming electrophiles to specific positions on the ring system. youtube.comlibretexts.org The general mechanism involves the attack of an electrophile by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comdalalinstitute.com

Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine, bromine). britannica.com This transformation is a fundamental process in organic synthesis, providing precursors for cross-coupling reactions. For aromatic amines, halogenation can occur on the ring. britannica.com In the case of this compound, the activating nature of the amino and ethoxy groups facilitates this reaction. The regioselectivity of halogenation is dictated by the directing effects of these substituents.

| Reaction | Reagents | Product Type |

| Bromination | Br₂ | Bromo-1-ethoxynaphthalen-2-amine |

| Chlorination | Cl₂ | Chloro-1-ethoxynaphthalen-2-amine |

This table presents potential halogenation reactions based on general principles of electrophilic aromatic substitution.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. thieme-connect.de For aromatic amines, direct nitration can be challenging as the amino group can be protonated in the acidic medium, forming an unreactive ammonium (B1175870) salt. core.ac.ukcranfield.ac.uk To circumvent this, the amino group may be protected before nitration. The electron-donating ethoxy group directs the incoming nitro group primarily to ortho and para positions.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, usually with fuming sulfuric acid or sulfur trioxide. chemithon.com The presence of the activating groups in this compound facilitates this reaction. The resulting sulfonic acid derivatives have increased water solubility. The position of sulfonation is also governed by the directing effects of the existing substituents.

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined directing effects of the ethoxy and amino groups. Both are ortho-, para-directing activators. libretexts.org The amino group at position 2 and the ethoxy group at position 1 will direct incoming electrophiles to the C4 and C5 positions, as well as other positions on the second ring. The precise outcome of the substitution depends on the specific electrophile and reaction conditions, with steric hindrance also playing a role in determining the final product distribution. youtube.com Computational models can be used to predict the most likely sites of substitution by evaluating the stability of the intermediate carbocations.

Nitration and Sulfonation Patterns

Synthesis of Complex Naphthalene-Based Structures

This compound serves as a building block for the synthesis of more elaborate molecules, including those with applications in medicinal chemistry and materials science.

The chemical functionalities of this compound allow for its incorporation into larger, polycyclic aromatic systems. For example, the amino group can be diazotized and then used in coupling reactions to form azo compounds, which are themselves a class of polycyclic aromatic structures. Furthermore, the amine can participate in condensation reactions with various carbonyl compounds to build more complex heterocyclic systems fused to the naphthalene core. The synthesis of polycyclic aromatic hydrocarbons often involves strategies like directed ortho-metalation and cross-coupling reactions, for which derivatives of this compound could be suitable starting materials. uis.no Research has shown the use of related ethoxynaphthalene structures in the synthesis of complex heterocyclic compounds with potential biological activity. nih.gov

Spirocyclic and Bridged Systems

The rigid bicyclic structure of the naphthalene core in this compound makes it an intriguing precursor for the synthesis of more complex three-dimensional scaffolds, such as spirocyclic and bridged systems. While direct examples utilizing this compound are not extensively documented, its reactivity can be inferred from related naphthylamine chemistry.

Spirocyclic Systems: The formation of spirocycles typically involves an intramolecular cyclization where a substituent on the amine or the naphthalene ring attacks a spiro-center. For instance, derivatives of 2-aminonaphthalene can react with formaldehyde to generate spiro-Tröger bases. ekb.eg A plausible strategy for generating a spirocycle from this compound would involve its conversion into a more complex intermediate. For example, a multi-component reaction could be employed to introduce a side chain capable of intramolecular cyclization, leading to spiro-heterocycles like spiro[pyrrolidine-2,3'-oxindoles] or spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines]. beilstein-journals.org Such reactions often proceed through the formation of an azomethine ylide from the amine, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. beilstein-journals.orgresearchgate.net

Bridged Systems: The synthesis of bridged systems from this compound would likely proceed through an intramolecular condensation or cyclization of a suitably functionalized derivative. The formation of bridged lactams, for example, is often achieved through the cyclization of amino acid or amino ester precursors. nih.gov A synthetic route could envision the attachment of a side chain to the amino group of this compound, which contains a reactive group at its terminus. Subsequent intramolecular reaction, such as an N-C(O) bond formation, could forge the bridge across the naphthalene scaffold. nih.gov The synthesis of bridged bicyclic amines has also been accomplished through photochemical methods involving imine intermediates. wikipedia.org

Formation of Heterocyclic Derivatives

The amino group of this compound is a key functional handle for the construction of fused heterocyclic rings, most notably benzoquinolines.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles)

The fusion of a quinoline (B57606) ring onto the naphthalene system results in a benzo[f]quinoline (B1222042) or benzo[h]quinoline (B1196314) scaffold, depending on the annulation pattern. Classical named reactions are well-suited for this transformation using this compound as the starting material.

Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). organic-chemistry.orgnih.govwikipedia.org While this compound itself is not an o-aminoaryl ketone, its derivative, 2-amino-1-naphthaldehyde, would be an ideal substrate. However, in a modified approach, this compound can react directly with a β-dicarbonyl compound under acid or base catalysis. The mechanism proceeds via initial condensation to form an enamine or imine, followed by intramolecular cyclization and dehydration to yield the fused quinoline system. organic-chemistry.org The reaction with an unsymmetrical ketone like 2-butanone (B6335102) would be expected to yield a mixture of benzoquinoline isomers.

Doebner-von Miller Reaction: This reaction provides a direct route to quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions. slideshare.netscribd.com The reaction of this compound with an α,β-unsaturated aldehyde or ketone, such as acrolein or methyl vinyl ketone, would be expected to produce substituted benzo[f]quinolines. The mechanism is complex but generally involves the initial 1,4-conjugate addition of the amine to the unsaturated system, followed by cyclization onto the naphthalene ring and subsequent oxidation. slideshare.netmdpi.com

Below is a table summarizing these classical quinoline syntheses as they would apply to this compound.

| Reaction Name | Reactant B | Expected Product Core | Catalyst/Conditions |

| Friedländer Synthesis | Ethyl acetoacetate | Ethoxy-benzo[f]quinolin-ol | Acid (e.g., H₂SO₄) or Base (e.g., KOH), Heat |

| Doebner-von Miller | Methyl vinyl ketone | Ethoxy-methyl-benzo[f]quinoline | Strong Acid (e.g., HCl, H₂SO₄), Oxidizing agent |

| Skraup Synthesis | Glycerol | Ethoxy-benzo[f]quinoline | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) |

Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.egnoveltyjournals.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming an unstable carbinolamine intermediate which then dehydrates to yield the C=N double bond. researchgate.net

These Schiff bases are not merely synthetic intermediates but are also crucial ligands in coordination chemistry. A well-characterized example, while an isomer of a direct product, is (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, formed from the condensation of 2-ethoxynaphthalen-1-carbaldehyde and 5,6,7,8-tetrahydronaphthalen-1-amine. primescholars.com Its crystal structure confirms the formation of the imine bond and provides insight into the planarity and conformation of such systems. primescholars.com The synthesis of a Schiff base from this compound and an aldehyde like salicylaldehyde would proceed by refluxing equimolar amounts in a solvent such as ethanol (B145695). dergipark.org.tr

The formation of the imine can be confirmed spectroscopically. The characteristic stretching vibration of the C=N (azomethine) group typically appears in the infrared (IR) spectrum in the range of 1600-1630 cm⁻¹. researchgate.net In the ¹H NMR spectrum, the azomethine proton (-CH=N-) gives a characteristic singlet, often in the range of δ 8.0-9.0 ppm. mdpi.com

Metal Complexation Studies

Schiff bases derived from this compound are excellent polydentate ligands capable of forming stable complexes with a variety of transition metals. noveltyjournals.com

Synthesis of Transition Metal Complexes utilizing this compound as a Ligand

The synthesis of transition metal complexes typically involves the reaction of a pre-synthesized Schiff base ligand with a metal salt in an appropriate solvent. ekb.egnih.gov For example, a Schiff base formed from this compound and salicylaldehyde would act as a bidentate ligand, coordinating to a metal ion through the phenolic oxygen and the imine nitrogen.

A general procedure involves dissolving the Schiff base ligand in a solvent like ethanol or methanol (B129727) and adding a solution of the metal salt (e.g., Cu(CH₃COO)₂·H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) in the same solvent, often in a 2:1 ligand-to-metal molar ratio for octahedral complexes or 1:1 for some square planar complexes. researchgate.netnih.gov The reaction mixture is typically heated under reflux for several hours, after which the resulting solid complex is isolated by filtration, washed, and dried. mdpi.com

The resulting complexes are often colored, crystalline solids, and their characterization relies heavily on spectroscopic and analytical techniques. ekb.egijcce.ac.ir

| Metal Ion | Typical Metal Salt | Ligand-to-Metal Ratio | Expected Geometry |

| Cu(II) | Cu(CH₃COO)₂·H₂O | 2:1 or 1:1 | Square Planar / Distorted Octahedral |

| Ni(II) | NiCl₂·6H₂O | 2:1 | Octahedral / Square Planar |

| Co(II) | CoCl₂·6H₂O | 2:1 | Octahedral / Tetrahedral |

| Fe(II)/Fe(III) | FeCl₂ / FeCl₃ | 2:1 | Octahedral |

| Zn(II) | Zn(CH₃COO)₂·2H₂O | 2:1 | Tetrahedral |

Coordination Chemistry and Ligand Field Effects

The coordination of the Schiff base ligand to a metal center induces significant changes in its electronic and vibrational properties, which can be probed to understand the nature of the metal-ligand bond and the geometry of the complex.

Coordination Chemistry: Schiff bases derived from this compound and salicylaldehyde are classic bidentate (N, O) or, with further functionalization, tridentate or tetradentate ligands. mdpi.comresearchgate.net The coordination is confirmed by IR spectroscopy, where the C=N stretching frequency typically shifts to a lower wavenumber (by 10-30 cm⁻¹) upon complexation, indicating the involvement of the imine nitrogen in bonding to the metal. ekb.eg Furthermore, new bands appear in the far-IR region (typically 400-600 cm⁻¹), which are assigned to the M-N and M-O stretching vibrations, providing direct evidence of coordination. researchgate.net

Ligand Field Effects: The electronic spectra (UV-Vis) of the transition metal complexes provide valuable information about the geometry of the coordination sphere and the magnitude of the ligand field splitting (10Dq or Δₒ for octahedral complexes). The d-d electronic transitions, although often weak, are characteristic of the metal ion's d-electron configuration and the symmetry of the ligand field. ekb.eg For example, Cu(II) complexes with square planar geometry often show a broad band in the visible region, while octahedral Ni(II) complexes typically exhibit multiple absorption bands. ekb.egmdpi.com

From the energies of these d-d transitions, various ligand field parameters can be calculated, such as the ligand field splitting parameter (10Dq), the Racah inter-electronic repulsion parameter (B), and the nephelauxetic ratio (β). The nephelauxetic ratio (β = B_complex / B_free_ion) indicates the degree of covalency in the metal-ligand bond; values significantly less than 1 suggest a high degree of covalent character. researchgate.net These parameters help to quantify the effect of the specific ligand on the metal's d-orbitals and are essential for understanding the magnetic and spectroscopic properties of the complex. researchgate.net

Based on a comprehensive search of scientific literature and chemical databases, there is currently no available published data for the specific compound This compound that would allow for a detailed analysis of its advanced structural and spectroscopic properties as requested.

The search for experimental X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) data for this compound did not yield specific results. While extensive information is available for related isomers and Schiff base derivatives—such as (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine iucr.orgnih.govscienceopen.comresearchgate.net—these are distinct chemical entities, and their data cannot be substituted to describe the subject compound.

Therefore, it is not possible to provide the requested in-depth article focusing solely on the crystallographic and spectroscopic investigations of this compound. The required sections on crystal packing, intermolecular interactions, conformational analysis, hydrogen bonding networks, Hirshfeld surface analysis, and two-dimensional NMR are contingent on experimental data that is not present in the available literature.

Advanced Structural Elucidation and Spectroscopic Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Solid-State NMR Studies for Polymorphism and Amorphous Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure of solid materials. researchgate.netpharmaffiliates.com It is particularly adept at identifying and quantifying crystalline polymorphs and amorphous content, which can significantly influence the physicochemical properties of a compound. researchgate.netmst.edu

For 1-Ethoxynaphthalen-2-amine, ssNMR would be instrumental in probing its solid-state structure. Different crystalline packing arrangements (polymorphs) or the presence of a disordered amorphous phase would result in distinct ssNMR spectra. researchgate.net This is because the chemical shift values in ssNMR are highly sensitive to the local electronic environment, which is dictated by intermolecular interactions such as hydrogen bonding and π-π stacking. sfu.caox.ac.uk

In a hypothetical study, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be the primary technique employed. Each unique carbon atom in the this compound molecule would produce a distinct resonance. The presence of a polymorph would be indicated by a doubling or multiplication of peaks in the spectrum, corresponding to the non-equivalent molecules in the asymmetric unit of the crystal lattice. ox.ac.uk For instance, the carbons of the naphthalene (B1677914) ring, the ethoxy group, and particularly those adjacent to the amino group would exhibit different chemical shifts for each polymorphic form. Amorphous content would typically be revealed by broad, less-defined resonances underlying the sharp peaks of the crystalline form. mst.edu

Table 1: Predicted ¹³C ssNMR Chemical Shift Ranges for Different Forms of this compound

| Carbon Environment | Expected Chemical Shift (ppm) - Crystalline Form | Expected Chemical Shift (ppm) - Amorphous Form |

|---|---|---|

| Naphthalene C-H | 110 - 130 | Broader range, lower resolution |

| Naphthalene C-N | 140 - 150 | Broader range, lower resolution |

| Naphthalene C-O | 150 - 160 | Broader range, lower resolution |

| Naphthalene Quaternary C | 125 - 140 | Broader range, lower resolution |

| Ethoxy -CH₂- | 60 - 70 | Broader range, lower resolution |

| Ethoxy -CH₃ | 10 - 20 | Broader range, lower resolution |

Note: These are predicted values based on typical ranges for similar functional groups.

Variable Temperature NMR for Dynamic Processes

Variable Temperature (VT) NMR spectroscopy is a key technique for investigating dynamic molecular processes, such as conformational changes or restricted bond rotations that occur on the NMR timescale. acs.orgoup.com For this compound, several dynamic processes could potentially be studied.

The most probable dynamic process involves the rotation around the C1-O bond of the ethoxy group and the C2-N bond of the amine group. Due to steric hindrance from the peri-position on the naphthalene ring, rotation around these bonds might be restricted at lower temperatures. mdpi.comnih.gov

A VT-¹H NMR experiment would likely show broadening of the signals for the ethoxy protons (-OCH₂CH₃) and the protons on the naphthalene ring, particularly H-8, as the temperature is lowered. mdpi.com If the rotational barrier is sufficiently high, at a low enough temperature (the coalescence temperature, Tc), the single peak corresponding to a specific proton environment might split into two distinct signals, representing two slowly interconverting rotamers. aip.org By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for this rotational process can be calculated, providing valuable thermodynamic information about the molecule's conformational flexibility. mdpi.commiamioh.edu Similar dynamic behavior has been observed in other peri-substituted naphthalenes. nih.govuc.edu

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the bonding and conformation of a molecule by probing its vibrational modes. researchgate.netresearchgate.net IR and Raman are complementary techniques; vibrations that cause a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active. researchgate.net

Detailed Analysis of Characteristic Vibrational Modes

For this compound, the IR and Raman spectra would be characterized by vibrations from the naphthalene ring, the primary amine group, and the ethoxy group.

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands would be expected in the IR spectrum between 3300 and 3500 cm⁻¹. miamioh.edu The N-H bending (scissoring) vibration would appear around 1580-1650 cm⁻¹. miamioh.edu A broad N-H wagging band is also anticipated between 665-910 cm⁻¹. miamioh.edu

C-O Vibrations: The C-O-C asymmetric stretching of the aryl-alkyl ether (ethoxy group) would produce a strong band in the IR spectrum, typically around 1250 cm⁻¹. The symmetric stretch would appear near 1040 cm⁻¹.

Aromatic Vibrations: The naphthalene ring would give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ are highly characteristic of the substitution pattern on the aromatic ring.

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique (IR/Raman) | Notes |

|---|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | IR (strong), Raman (weak) | Two bands expected for a primary amine. |

| N-H Symmetric Stretch | 3300 - 3400 | IR (strong), Raman (weak) | |

| Aromatic C-H Stretch | 3000 - 3100 | IR (medium), Raman (strong) | |

| Aliphatic C-H Stretch | 2850 - 2980 | IR (medium), Raman (strong) | From the ethoxy group. |

| N-H Bend (Scissoring) | 1580 - 1650 | IR (medium) | |

| Aromatic C=C Stretch | 1450 - 1600 | IR (variable), Raman (strong) | Multiple bands expected for naphthalene. |

| C-O-C Asymmetric Stretch | 1230 - 1270 | IR (strong) | Aryl-alkyl ether. |

| C-N Stretch (Aromatic) | 1250 - 1335 | IR (strong) | |

| C-O-C Symmetric Stretch | 1020 - 1075 | IR (medium) | |

| C-H Out-of-Plane Bend | 700 - 900 | IR (strong) | Diagnostic for substitution pattern. |

Note: These are predicted values based on established group frequencies. researchgate.netmdpi.com

Correlation with Theoretical Predictions

To gain a deeper understanding of the vibrational spectrum, the experimental IR and Raman data would be correlated with theoretical calculations, typically using Density Functional Theory (DFT) methods. faccts.de A computational model of this compound would be used to calculate its vibrational frequencies and intensities.

Comparing the calculated spectrum with the experimental one allows for a definitive assignment of each observed band to a specific molecular motion. libretexts.org Discrepancies between the predicted and observed frequencies, which are common, can be reconciled by applying a scaling factor to the calculated values. msu.edu This correlative approach is crucial for confirming conformational details and understanding how electronic effects of the substituents influence the vibrational properties of the naphthalene core.

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. libretexts.org For this compound (C₁₂H₁₃NO), HRMS would confirm the molecular weight of 187.24 g/mol with high precision. libretexts.org The presence of a single nitrogen atom means the molecular ion ([M]⁺˙) will have an odd nominal mass, adhering to the nitrogen rule. docbrown.infonih.gov

Investigation of Fragmentation Patterns

Electron Ionization (EI) mass spectrometry would be used to study the fragmentation pathways, which provide valuable structural information. The fragmentation of this compound would be dictated by the stability of the resulting ions and neutral fragments.

Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a common pathway for amines. However, in this aromatic amine, the more likely alpha-cleavage is at the ethoxy group. Loss of a methyl radical (•CH₃) from the ethoxy group would result in a fragment ion at m/z 172.

Loss of Ethylene (B1197577): A common fragmentation for ethyl ethers is the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a fragment corresponding to 2-hydroxynaphthalene radical cation at m/z 144.

Loss of Ethoxy Radical: Cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a naphthyl cation fragment at m/z 142.

Naphthalene Ring Fragmentation: Aromatic systems are stable, so the molecular ion peak is expected to be relatively intense. docbrown.info Fragmentation of the naphthalene ring itself would lead to a series of smaller ions, although these are typically less prominent than fragments arising from the substituents.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Identity | Fragmentation Pathway |

|---|---|---|

| 187 | [C₁₂H₁₃NO]⁺˙ | Molecular Ion |

| 172 | [C₁₁H₁₀NO]⁺ | Loss of •CH₃ from ethoxy group |

| 158 | [C₁₂H₁₂N]⁺ | Loss of •CHO from rearrangement |

| 144 | [C₁₀H₈O]⁺˙ | Loss of C₂H₅N (unlikely) or loss of C₂H₄ from ethoxy group (more likely, forming a naphthol-like ion) |

| 142 | [C₁₀H₈N]⁺ | Loss of •OC₂H₅ |

| 115 | [C₉H₇]⁺ | Loss of HCN from m/z 142 |

Note: These are predicted fragmentation patterns based on general rules for amines and aromatic ethers. researchgate.net

Exact Mass Determination for Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the exact mass of a molecule can be established. This experimental value can then be compared to the calculated theoretical mass for a proposed molecular formula, providing strong evidence for its elemental makeup.

For this compound, the molecular formula is C₁₂H₁₃NO. The exact mass, which is the monoisotopic mass calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), has been determined to be 187.099714038 Da. nih.govnih.gov The close correlation between the experimentally measured exact mass and the theoretical value for the formula C₁₂H₁₃NO unequivocally confirms the elemental composition of the molecule. This technique is fundamental in distinguishing between compounds that may have the same nominal mass but differ in their elemental formulas.

Table 1: Elemental Composition and Exact Mass of this compound

| Attribute | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO | nih.gov |

| Calculated Exact Mass | 187.099714038 Da | nih.gov |

| Molecular Weight (Average) | 187.24 g/mol | nih.gov |

UV-Vis Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. msu.edu The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are determined by the energy difference between these electronic states, which is a function of the molecule's structure, particularly the presence of chromophores and auxochromes. uomustansiriyah.edu.iq

In this compound, the naphthalene ring system acts as the primary chromophore—the part of the molecule that absorbs light. uomustansiriyah.edu.iq The fused aromatic rings create a large, conjugated π-electron system. Attached to this chromophore are two auxochromes: an amino group (-NH₂) and an ethoxy group (-OC₂H₅). Auxochromes are substituents with non-bonding electrons that, when attached to a chromophore, can modify the wavelength and intensity of absorption. uomustansiriyah.edu.iqunits.it Typically, they cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). uomustansiriyah.edu.iq

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types: π→π* and n→π* transitions. spcmc.ac.in

π→π Transitions:* These involve the excitation of an electron from a bonding π-orbital to an anti-bonding π*-orbital. ncsu.edu Such transitions are characteristic of compounds with conjugated systems, like the naphthalene core, and are typically associated with high molar absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹). msu.eduspcmc.ac.in The extended conjugation of the naphthalene system, further enhanced by the auxochromic groups, would result in strong absorption bands.

n→π Transitions:* These transitions occur when an electron from a non-bonding orbital (a lone pair) is promoted to an anti-bonding π-orbital. ncsu.edu In this compound, both the nitrogen of the amino group and the oxygen of the ethoxy group possess lone pairs of electrons. These transitions are generally of much lower intensity (ε < 2,000 L·mol⁻¹·cm⁻¹) compared to π→π transitions and occur at longer wavelengths. ncsu.edu

The presence of the amino and ethoxy auxochromes, which donate electron density to the aromatic ring, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a red shift) compared to unsubstituted naphthalene. libretexts.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Intensity | Structural Origin |

|---|---|---|---|

| π → π | Bonding π → Anti-bonding π | High (ε > 10,000) | Naphthalene conjugated system |

| n → π | Non-bonding n → Anti-bonding π | Low (ε < 2,000) | N lone pair (amine), O lone pair (ethoxy) |

The electronic absorption spectrum of this compound is expected to be sensitive to the surrounding environment, a phenomenon known as solvatochromism, and to the pH of the solution. researchgate.net

Solvatochromism: This refers to the shift in the position of an absorption band upon a change in solvent polarity. niscpr.res.in The amino and ethoxy groups in this compound can engage in hydrogen bonding with protic solvents, and the molecule possesses a dipole moment that can interact with polar solvents. These interactions can stabilize the ground state and the excited state to different extents. researchgate.net For instance, a more polar solvent might stabilize a polar excited state more than the ground state, leading to a decrease in the transition energy and a bathochromic (red) shift in the absorption maximum. ncsu.edu Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift would be observed. researchgate.net Therefore, studying the UV-Vis spectrum in a range of solvents with varying polarity and hydrogen-bonding capabilities could provide information about the dipole moment changes upon electronic excitation. ijcce.ac.irmdpi.com

pH-Dependent Studies: The basic amino group (-NH₂) makes the electronic structure of this compound highly dependent on pH. In acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). spcmc.ac.in This protonation has a profound effect on the UV-Vis spectrum. The lone pair of electrons on the nitrogen atom is no longer available to participate in resonance with the naphthalene ring or to undergo an n→π* transition. spcmc.ac.inmdpi.com The loss of this auxochromic effect typically results in a significant hypsochromic (blue) shift, with the spectrum becoming more similar to that of an ethoxynaphthalene derivative lacking the amino group. rsc.org Monitoring these spectral changes as a function of pH allows for the determination of the pKa of the conjugate acid of the amine. nih.gov

Analysis of Electronic Transitions and Absorption Maxima

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. cas.cz CD measures the differential absorption of left- and right-circularly polarized light, which is a property exclusive to molecules that are not superimposable on their mirror image. mdpi.com

This compound, in its isolated form, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Consequently, a solution of pure this compound will not produce a CD spectrum.

However, chiroptical methods can still be applied to this compound through indirect approaches:

Derivatization with a Chiral Reagent: The amine functionality can be reacted with a chiral derivatizing agent to form a new, chiral molecule. For example, reacting it with a chiral carboxylic acid would form a diastereomeric amide. Since diastereomers have different physical properties, they would produce distinct CD spectra, allowing for stereochemical investigation of the newly formed compound. hindsinstruments.com

Induced Circular Dichroism (ICD): An achiral molecule can exhibit a CD signal when placed in a chiral environment. tum.de This can be achieved by forming a non-covalent complex between this compound (the guest) and a chiral host molecule, such as a cyclodextrin (B1172386) or a chiral macrocycle. rsc.org The electronic transitions of the naphthalene chromophore are perturbed by the chiral field of the host, inducing a CD signal. The sign and intensity of this induced spectrum can provide information about the stereochemistry of the host-guest complex. tum.dersc.org

While direct stereochemical analysis of this compound is not applicable, its strong naphthalene chromophore makes it a suitable candidate for use in ICD studies to probe the chirality of other molecules or supramolecular assemblies. nih.govnih.gov

Mechanistic and Kinetic Studies

Elucidation of Reaction Mechanisms for Synthesis and Derivatization

The reaction mechanisms pertinent to 1-ethoxynaphthalen-2-amine can be inferred from common synthetic routes for naphthalenamines and their subsequent functionalization. Key synthetic approaches include the reduction of a corresponding nitro-naphthalene precursor or reductive amination of a naphthaldehyde. rsc.org Derivatization typically involves reactions at the amino group or electrophilic substitution on the naphthalene (B1677914) ring. msu.edulibretexts.org

In chemical reactions, reactants are converted to products via high-energy transition states, and in multi-step reactions, through the formation of more stable, yet transient, intermediates. solubilityofthings.comyoutube.com

For the synthesis of this compound via reductive amination of 1-ethoxynaphthalen-2-carbaldehyde, the mechanism proceeds through a distinct intermediate. libretexts.org The reaction begins with the nucleophilic attack of an amine on the aldehyde's carbonyl carbon, forming a tetrahedral aminol intermediate. mnstate.edu This aminol is generally unstable and cannot be isolated. mnstate.edu Subsequent dehydration of the aminol leads to the formation of an imine (or its protonated form, an iminium ion), which is the key intermediate that undergoes reduction. libretexts.org

Reactions involving the amino group, such as diazotization with nitrous acid, proceed through a series of intermediates. msu.edu The amine first reacts with the electrophilic nitrosonium cation (NO⁺) to form an N-nitrosamine. msu.edu Subsequent protonation and dehydration steps lead to the formation of a relatively stable aryl diazonium ion, a crucial intermediate for a wide array of Sandmeyer and Schiemann reactions. msu.edu

The transition states for these steps represent the highest energy point along the reaction coordinate for that particular step, such as the point where bonds are partially broken and formed during the nucleophilic attack or the loss of a leaving group. solubilityofthings.comwolfram.com Direct observation of transition states is generally not possible due to their extremely short lifespan (less than a picosecond), so their existence and structure are inferred through kinetic studies and computational modeling. solubilityofthings.com

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms where experimental detection of transient species is difficult. ijrpr.com These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products. nih.gov

For a reaction like the amination of an aryl halide to produce a substituted naphthalenamine, computational modeling can map the entire potential energy surface. This helps in:

Validating proposed mechanisms: By comparing the calculated energy barriers of different possible pathways, the most likely mechanism can be identified. researchgate.net

Predicting reactive sites: Modeling can predict which positions on the naphthalene ring are most susceptible to electrophilic or nucleophilic attack.

Understanding catalyst behavior: It can provide insights into how a catalyst interacts with the substrate to lower the activation energy of the rate-determining step. nih.govresearchgate.net

For example, a combined experimental and computational study on amine-mediated electrophilic borylation revealed two distinct, amine-dependent pathways for the reaction. nih.gov The calculations showed how the nucleophilicity of the amine in the borenium cation intermediate, [Y₂(B(amine))]⁺, influences whether an external base is required to deprotonate the subsequent σ-complex. nih.gov Similar computational approaches could be applied to model the synthesis and derivatization reactions of this compound to predict reaction outcomes and optimize conditions.

Identification of Intermediates and Transition States

Kinetic Investigations of Key Reactions

Kinetic studies measure reaction rates to provide quantitative data about the reaction mechanism, including the determination of the rate law and the energy requirements for the reaction. libretexts.org

The rate law is an equation that links the reaction rate to the concentrations of reactants, catalysts, and inhibitors. youtube.com For a multi-step reaction, the rate is typically governed by the slowest step, known as the rate-determining step (RDS). libretexts.org